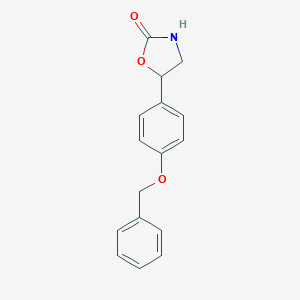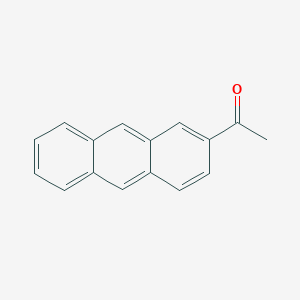
2-乙酰蒽
概述
描述
2-Acetylanthracene is an organic compound with the molecular formula C₁₆H₁₂O. It is a derivative of anthracene, where an acetyl group is attached to the second carbon of the anthracene ring. This compound is known for its yellow crystalline appearance and is primarily used in scientific research due to its unique chemical properties .
科学研究应用
2-Acetylanthracene is utilized in various scientific research fields due to its unique properties:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and as a fluorescent probe in photochemical studies.
Biology: It is used in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Research into its potential as a pharmacophore for developing new therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and organic semiconductors
作用机制
Target of Action
2-Acetylanthracene is a complex organic compound with the empirical formula C16H12O . .
Mode of Action
It’s known that anthracene derivatives can interact with various biological targets due to their planar aromatic structure .
Biochemical Pathways
Anthracene and its derivatives are known to interact with various biochemical pathways due to their planar aromatic structure .
Pharmacokinetics
The compound’s molecular weight (22027 g/mol ) and structure suggest that it may have specific pharmacokinetic properties.
Result of Action
Anthracene derivatives are known to have various biological effects due to their planar aromatic structure .
生化分析
Biochemical Properties
The biochemical properties of 2-Acetylanthracene are not fully understood due to limited research. It is known that 2-Acetylanthracene can interact with various biomolecules. For instance, it has been shown to form a hydrogen-bonded complex with methanol
Cellular Effects
The cellular effects of 2-Acetylanthracene are also not well-studied. It is known that PAHs, including anthracene derivatives, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that PAHs can bind to various biomolecules and influence their function . They can also inhibit or activate enzymes and cause changes in gene expression
Temporal Effects in Laboratory Settings
It has been observed that the fluorescence spectra of 2-Acetylanthracene in a hexane-methanol system showed a time-dependent spectral shift . This suggests that the effects of 2-Acetylanthracene can change over time in certain conditions.
Metabolic Pathways
It is known that PAHs, including anthracene derivatives, can be metabolized by various enzymes
Subcellular Localization
It is known that PAHs can localize in various subcellular compartments depending on their physicochemical properties
准备方法
Synthetic Routes and Reaction Conditions: 2-Acetylanthracene can be synthesized through the Friedel-Crafts acylation of anthracene using acetyl chloride and anhydrous aluminum chloride as the catalyst. The reaction is typically carried out in an anhydrous benzene solvent under controlled temperature conditions. The process involves the following steps :
- Anthracene is suspended in anhydrous benzene.
- Acetyl chloride is added to the suspension.
- Anhydrous aluminum chloride is gradually introduced while maintaining the temperature between -5°C and 0°C.
- The mixture is stirred and allowed to warm to room temperature, forming a red complex.
- The complex is hydrolyzed with ice and concentrated hydrochloric acid, followed by recrystallization from ethanol to obtain pure 2-acetylanthracene.
Industrial Production Methods: While the laboratory synthesis of 2-acetylanthracene is well-documented, industrial-scale production methods are less commonly detailed in literature. the principles of Friedel-Crafts acylation can be scaled up with appropriate modifications to reaction vessels, temperature control, and purification processes to meet industrial demands .
化学反应分析
Types of Reactions: 2-Acetylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 2-Anthracenylmethanol.
Substitution: Halogenated or nitrated anthracene derivatives.
相似化合物的比较
- 9-Acetylanthracene
- 1-Acetylpyrene
- 2-Acetylphenanthrene
- 2-Acetylfluorene
Comparison: 2-Acetylanthracene is unique due to its specific position of the acetyl group on the anthracene ring, which influences its chemical reactivity and physical properties. Compared to 9-acetylanthracene, which has the acetyl group on the ninth carbon, 2-acetylanthracene exhibits different reactivity patterns in electrophilic substitution reactions. Similarly, its fluorescence properties differ from those of 1-acetylpyrene and 2-acetylphenanthrene, making it suitable for specific photochemical applications .
属性
IUPAC Name |
1-anthracen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFWGPPCMONVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409167 | |
| Record name | 2-Acetylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10210-32-9 | |
| Record name | 2-Acetylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10210-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
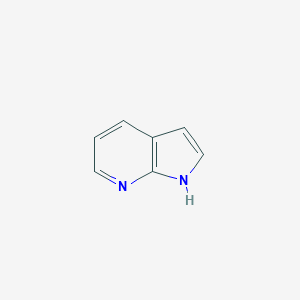

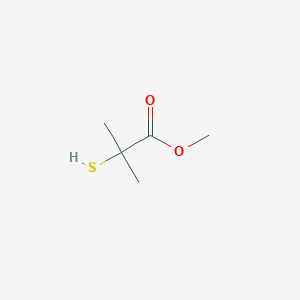

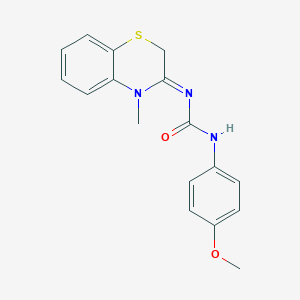
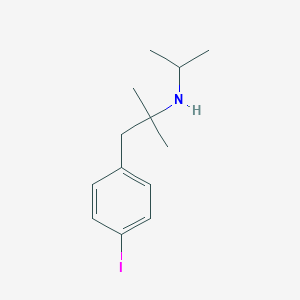
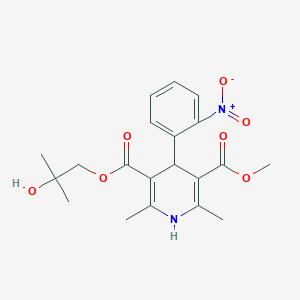

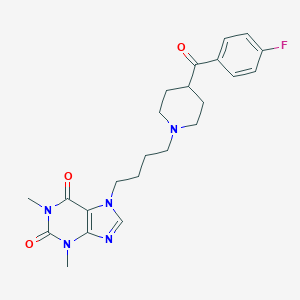
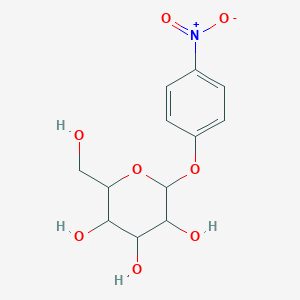
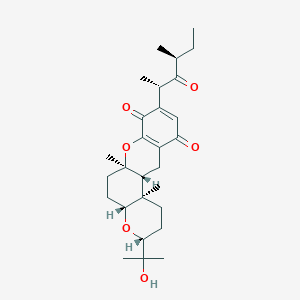
![(10S)-5,17-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaen-6-ol](/img/structure/B17921.png)
![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)
